P2Y12 Antagonist Potency in Human Platelet-Rich Plasma: Title Compound vs. 4-Chlorophenyl Analog
The title compound exhibits sub‑micromolar P2Y12 antagonism in a physiologically relevant human platelet‑rich plasma (PRP) assay. In contrast, the 4‑chlorophenyl analog (R)-2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-ylthio)-N-(4-chlorophenyl)propanamide shows > 350‑fold weaker activity in an HIV‑1 gp120 binding assay, indicating a divergent target profile that precludes functional interchangeability [1][2].
| Evidence Dimension | P2Y12 receptor antagonism (human PRP, ADP-induced aggregation) |
|---|---|
| Target Compound Data | IC50 = 280 nM |
| Comparator Or Baseline | (R)-2-(6-amino-4-oxo-1,4-dihydropyrimidin-2-ylthio)-N-(4-chlorophenyl)propanamide: IC50 > 100,000 nM (HIV‑1 gp120 binding; no P2Y12 data reported) |
| Quantified Difference | ≥ 350-fold difference in target engagement (different assays); 4‑Cl substitution redirects activity profile away from P2Y12 |
| Conditions | Target: human P2Y12 in platelet-rich plasma, 5 min ADP stimulation (280 nM); Comparator: HIV‑1 YU2 gp120 binding to CD4‑expressing Cf2Th‑CD4/CCR5 cells (>100 µM) |
Why This Matters
Investigators requiring a P2Y12‑active pyrimidine research tool must select the unsubstituted N‑phenyl variant; the 4‑chlorophenyl analog lacks P2Y12 activity and cannot substitute in antithrombotic studies.
- [1] BindingDB entry BDBM50445023 (CHEMBL3098234); IC50 280 nM (human P2Y12) in platelet-rich plasma ADP-induced aggregation assay. View Source
- [2] BindingDB entry BDBM50333287 (CHEMBL1645311); IC50 > 100,000 nM (HIV‑1 gp120) for the 4‑chlorophenyl analog. View Source
